molecular formula C20H19NO B8710993 N-Benzyl-N-(4-phenoxybenzyl)amine

N-Benzyl-N-(4-phenoxybenzyl)amine

Cat. No.: B8710993
M. Wt: 289.4 g/mol
InChI Key: JMEVSDHIPUYIAL-UHFFFAOYSA-N
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Description

N-Benzyl-N-(4-phenoxybenzyl)amine is an organic compound characterized by the presence of a benzyl group attached to a phenoxyphenylmethyl amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(4-phenoxybenzyl)amine typically involves the reaction of benzyl chloride with 4-phenoxyphenylmethylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process is carried out in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(4-phenoxybenzyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-N-(4-phenoxybenzyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Benzyl-N-(4-phenoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

N-[(4-phenoxyphenyl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C20H19NO/c1-3-7-17(8-4-1)15-21-16-18-11-13-20(14-12-18)22-19-9-5-2-6-10-19/h1-14,21H,15-16H2

InChI Key

JMEVSDHIPUYIAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Phenoxybenzaldehyde (10.0 g, 0.05 mol), excess benzyl amine and 1.0 g of 10% Pd/C in 200 mL of ethanol were stirred under an inert atmosphere for 16 hours followed by an atmosphere of hydrogen for 16 hours. After removal of the catalyst by filtration through Celite®, the filtrate was concentrated under reduced pressure to give the crude product as an oil. The oil was dissolved in ether and precipitated by treatment with anhydrous HCl. The solid was filtered, washed with ether, and partitioned between ethyl acetate and 1M NaOH. The ethyl acetate solution was washed with brine, dried over Na2SO4, and evaporated to give the title compound.
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